molecular formula C14H9NO5S B608606 LLL12 CAS No. 1260247-42-4

LLL12

Cat. No.: B608606
CAS No.: 1260247-42-4
M. Wt: 303.29 g/mol
InChI Key: CQBHSRLUQDYPBU-UHFFFAOYSA-N
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Description

LLL12 is a novel small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor that plays a crucial role in various cellular processes, including cell growth, survival, and differentiation. The constitutive activation of STAT3 has been implicated in the development and progression of several types of cancer, making it an attractive target for therapeutic intervention .

Preparation Methods

Synthetic Routes and Reaction Conditions

LLL12 was developed using computer-aided rational design based on the structure of curcumin . The synthesis of this compound involves multiple steps, including the formation of key intermediates and their subsequent reactions to yield the final product. The specific synthetic routes and reaction conditions are proprietary and have not been fully disclosed in the public domain.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

LLL12 primarily undergoes reactions that involve the inhibition of STAT3 phosphorylation. This inhibition is achieved through the binding of this compound to the STAT3 protein, preventing its activation and subsequent signaling .

Common Reagents and Conditions

The common reagents and conditions used in the reactions involving this compound include:

Major Products Formed

The major products formed from the reactions involving this compound are the inhibited forms of STAT3 and its downstream targets. This inhibition leads to reduced cell proliferation, migration, and survival in various cancer cell lines .

Properties

CAS No.

1260247-42-4

Molecular Formula

C14H9NO5S

Molecular Weight

303.29 g/mol

IUPAC Name

5-hydroxy-9,10-dioxoanthracene-1-sulfonamide

InChI

InChI=1S/C14H9NO5S/c15-21(19,20)10-6-2-4-8-12(10)14(18)7-3-1-5-9(16)11(7)13(8)17/h1-6,16H,(H2,15,19,20)

InChI Key

CQBHSRLUQDYPBU-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LLL12;  LLL-12;  LLL 12

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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